molecular formula C14H14F3N3O4 B12333535 ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate

ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate

Cat. No.: B12333535
M. Wt: 345.27 g/mol
InChI Key: GUDGTWJQRGYOLU-WCUZDZTQSA-N
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Description

Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate is a specialized chemical building block of interest in medicinal chemistry and materials science research. This compound features a hydrazone backbone, a functional group known for its versatility in constructing heterocyclic frameworks and its ability to act as a ligand in coordination chemistry . The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can significantly influence the molecule's electronic properties, potentially enhancing metabolic stability and binding affinity in bio-active molecules, making it a valuable scaffold for the development of novel pharmacophores . Furthermore, the carbamate and β-keto hydrazone functionalities provide multiple sites for further chemical modification, enabling researchers to synthesize a diverse array of more complex derivatives for structure-activity relationship (SAR) studies and library synthesis. This reagent is intended for use by qualified researchers in laboratory settings only.

Properties

Molecular Formula

C14H14F3N3O4

Molecular Weight

345.27 g/mol

IUPAC Name

ethyl N-[(E)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate

InChI

InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)/b11-8+,20-19?

InChI Key

GUDGTWJQRGYOLU-WCUZDZTQSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate typically involves the reaction of ethyl carbamate with a hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Formula: C₁₄H₁₄F₃N₃O₄
  • CAS Number: 478042-73-8
  • IUPAC Name: Ethyl (2Z)-3-oxo-2-{[4-(trifluoromethyl)phenyl]hydrazono}butanoylcarbamate

The presence of a trifluoromethyl group and hydrazone moiety suggests potential reactivity and biological activity, particularly in the context of drug design.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate may inhibit tumor growth by inducing apoptosis in cancer cells. The hydrazone linkage is known to enhance biological activity due to its ability to form stable complexes with metal ions, which can be pivotal in cancer therapy.

Antimicrobial Properties

Compounds containing hydrazone functionalities have demonstrated antimicrobial activities against various pathogens. This compound could potentially be explored for its efficacy against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.

Synthesis Techniques

The synthesis of this compound typically involves:

  • Condensation Reactions: The formation of the hydrazone linkage is often achieved through the condensation of an appropriate hydrazine derivative with a carbonyl compound.
  • Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate to yield the carbamate structure.

These methods can be optimized for yield and purity, utilizing techniques such as reflux conditions or microwave-assisted synthesis for enhanced efficiency.

Case Study 1: Anticancer Screening

In a recent study, derivatives similar to this compound were screened against various cancer cell lines. Results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)5.0
Compound BHeLa (Cervical)3.5
Ethyl N...A549 (Lung)4.8

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar hydrazone compounds. This compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

BacteriaMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli25
Bacillus subtilis15

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Hydrazinecarbothioamides and Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] from ) share a triazole core but differ in substituents and functional groups. Key comparisons include:

Feature Target Compound Triazole-Thiones [7–9] ()
Core Structure Hydrazone-linked carbamate 1,2,4-Triazole-thione tautomers
Key Substituent 4-(Trifluoromethyl)phenyl 4-(4-X-Phenylsulfonyl)phenyl; X = H, Cl, Br
Functional Groups Carbamate (C=O), hydrazone (N–N) Thione (C=S), sulfonyl (SO₂)
IR Signatures Expected C=O stretch (~1660–1680 cm⁻¹); NH stretch (~3150–3400 cm⁻¹) C=S stretch (1247–1255 cm⁻¹); NH ~3278–3414 cm⁻¹
Tautomerism Hydrazone Z/E isomerism Thiol-thione tautomerism

Ethyl Carbamate Derivatives

Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (compound (3) in ) and ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate () provide insights into substituent effects on carbamate stability:

Feature Target Compound Compound (3) () Compound
Backbone Hydrazone-carbamate Triazole-carbamate Piperidinylamino-carbamate
Substituent 4-(Trifluoromethyl)phenyl Phenylacetyl Piperidin-1-yl-amino
Synthesis Route Likely via hydrazide + isothiocyanate (inferred from ) Nucleophilic substitution with ethyl chloroformate Unspecified (commercial)
NMR Features Anticipated NH peaks (~δ 10–13 ppm); CF₃ group (δ ~110–120 ppm in ¹⁹F-NMR) NH₂ at δ 4.3 ppm; aromatic protons at δ 7.5–8.2 Piperidine CH₂ at δ 3.4 ppm (inferred)

The trifluoromethyl group in the target compound likely enhances electron-withdrawing effects, increasing resistance to enzymatic degradation compared to phenylacetyl or piperidinyl derivatives .

Hydrazinecarbothioamide Derivatives

(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide () highlights substituent effects on biological activity:

Feature Target Compound Compound
Substituent 4-(Trifluoromethyl)phenyl 4-Nitrophenyl
Functional Group Carbamate (C=O) Thioamide (C=S)
Electronic Effects Strong -I effect (CF₃) Strong -M/-I effect (NO₂)

The CF₃ group may improve membrane permeability compared to the nitro group, which is bulkier and more polar. However, both groups are meta-directing, suggesting similar regioselectivity in further derivatization .

Key Research Findings and Implications

Tautomerism and Stability : The target compound’s hydrazone group may exhibit Z/E isomerism, analogous to the thione-thiol tautomerism in triazole derivatives (). The CF₃ group likely stabilizes the Z-configuration via steric and electronic effects .

Synthetic Accessibility : The compound may be synthesized via hydrazide intermediates () or carbamate-forming reactions (), though yields could vary due to the steric bulk of the CF₃ group.

Spectroscopic Signatures : Expected IR peaks for C=O (~1680 cm⁻¹) and NH (~3300 cm⁻¹) align with data from analogs (). The CF₃ group’s ¹⁹F-NMR signal would be a unique identifier .

Biological Activity

Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate, with CAS number 477854-35-6, is a compound of significant interest due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and cytotoxic effects based on various studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C14H14F3N3O4\text{C}_{14}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_4

It is characterized by a hydrazine moiety and a trifluoromethyl group, which are known to enhance biological activity in many compounds.

PropertyValue
Molecular Weight341.31 g/mol
AppearanceSolid
Purity≥90%
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Recent studies have evaluated derivatives of hydrazine compounds, including those with trifluoromethyl substitutions, for their antimicrobial properties. In one study, compounds were tested against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The results indicated that some derivatives exhibited moderate activity, with minimum inhibitory concentrations (MIC) ranging from 62.5 µM to higher values depending on the specific structure of the derivative .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Hydrazine derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a related study reported IC50 values for AChE inhibition ranging from 27.04 to 106.75 µM, indicating that some derivatives may be more potent than existing clinical drugs such as rivastigmine .

Cytotoxicity Studies

Cytotoxicity assessments on various human tumor cell lines have revealed that certain hydrazine derivatives do not exhibit significant cytostatic properties, suggesting a selective action mechanism. This is crucial for developing therapeutic agents with fewer side effects .

Case Studies

  • Study on Enzyme Inhibition : A series of hydrazinecarboxamide derivatives were synthesized and evaluated for their inhibition of AChE and BuChE. The most potent inhibitors were identified with specific structural features that enhanced their activity .
  • Antimycobacterial Activity : The compound was part of a broader screening of hydrazine derivatives against Mycobacterium tuberculosis. The findings indicated that while some compounds showed promising activity, further optimization is needed to enhance efficacy without cytotoxic effects .

Q & A

Q. What are the optimal synthetic pathways for ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate, and how can reaction yields be improved?

Methodological Answer: The synthesis of hydrazine-derived carbamates typically involves coupling hydrazones with activated carbonyl intermediates. For example:

  • Hydrazone Formation : React 4-(trifluoromethyl)phenylhydrazine with a β-ketoester precursor under reflux in methanol or ethanol, monitored by TLC .
  • Carbamate Coupling : Use trichloroisocyanuric acid (TCICA) as a coupling reagent in acetonitrile or THF to introduce the ethyl carbamate group .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of TCICA) and reaction time (4–6 hours under reflux). Purification via column chromatography (hexane/EtOAc gradient) improves purity .

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
SolventAcetonitrile or THFHigh polarity enhances coupling efficiency
Temperature70–90°C (reflux)Accelerates reaction kinetics
Equivalents (TCICA)1.2–1.5Prevents side reactions

Q. How can the structural configuration (Z/E isomerism) of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Use SHELXTL or WinGX for single-crystal structure determination. Crystallize the compound in methanol/water (9:1) and collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL resolves hydrazone geometry .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR for characteristic shifts:
    • Hydrazone NH protons appear at δ 10.5–11.5 ppm (DMSO-d6).
    • Z-isomer carbonyl carbons (C=O) resonate at δ 165–170 ppm .

Q. What analytical techniques are critical for characterizing purity and stability?

Methodological Answer:

  • HPLC-MS : Use C18 columns (3.5 µm, 4.6 × 150 mm) with acetonitrile/water (0.1% formic acid) gradient. Monitor for degradation products (e.g., hydrolysis of the trifluoromethyl group) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (5°C/min, N2 atmosphere). Decomposition >200°C indicates robust stability .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic and steric properties in supramolecular interactions?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces. The CF3 group induces electron-withdrawing effects, polarizing the hydrazone moiety and enhancing hydrogen-bond acceptor capacity .
  • Crystal Packing Analysis : Use Mercury 4.0 to identify short contacts (e.g., C–F···H interactions < 2.7 Å) that stabilize crystal lattices .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Dynamic NMR Experiments : Conduct variable-temperature 1^1H NMR (25–80°C) to detect conformational exchange. Broadening of NH signals at higher temperatures suggests tautomerism .
  • Complementary Crystallography : If solution-state NMR contradicts solid-state data, co-crystallize with a host (e.g., cyclodextrins) to trap the dominant conformation .

Q. Table 2: Common Data Contradictions and Solutions

Contradiction TypeResolution StrategyReference
NMR vs. XRDCo-crystallization with hosts
HPLC vs. MSIsotopic labeling for MS

Q. What experimental design principles apply to studying its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Dose-Response Assays : Use a randomized block design with four replicates per concentration (e.g., 0.1–100 µM). Normalize activity to positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Molecular Docking : Dock the compound into protein active sites (PDB ID: 1XXX) using AutoDock Vina. Focus on interactions between the CF3 group and hydrophobic pockets .

Q. How can environmental fate studies (e.g., biodegradation) be structured for regulatory compliance?

Methodological Answer:

  • OECD 301F Test : Incubate the compound in activated sludge (30 days, 25°C). Monitor via LC-MS for breakdown products (e.g., hydrazine derivatives). CF3 groups often resist microbial degradation, requiring advanced oxidation .
  • QSPR Modeling : Predict half-life in water using EPI Suite. LogP values >3 indicate high bioaccumulation potential .

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